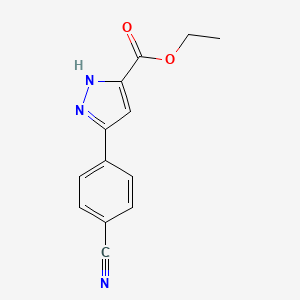
Ethyl 5-(4-cyanophenyl)-1h-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(4-cyanophenyl)-1h-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a cyanophenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties. It is commonly used in various scientific research applications due to its versatile reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-cyanophenyl)-1h-pyrazole-3-carboxylate typically involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate aryl aldehyde, such as 4-cyanobenzaldehyde, under acidic or basic conditions to yield the desired pyrazole derivative . The reaction conditions often include refluxing in ethanol or other suitable solvents, with the use of catalysts like triethylamine to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, solvent, and catalyst concentration. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(4-cyanophenyl)-1h-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, primary amines, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 5-(4-cyanophenyl)-1h-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 5-(4-cyanophenyl)-1h-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: Similar in structure but differs in the position of the functional groups.
5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin: Another compound with a cyanophenyl group but with a different core structure.
Uniqueness
Ethyl 5-(4-cyanophenyl)-1h-pyrazole-3-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propiedades
Número CAS |
649557-56-2 |
|---|---|
Fórmula molecular |
C13H11N3O2 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
ethyl 3-(4-cyanophenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C13H11N3O2/c1-2-18-13(17)12-7-11(15-16-12)10-5-3-9(8-14)4-6-10/h3-7H,2H2,1H3,(H,15,16) |
Clave InChI |
XOWUBZBMOBHBHN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





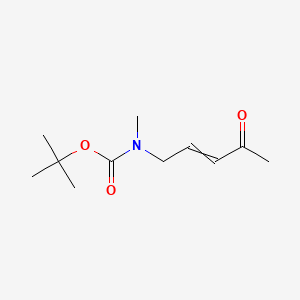
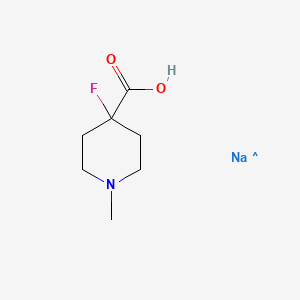
![(2-Oxo-1,2-dihydro-benzo[e][1,2,4]triazepin-3-yl)-acetic acid](/img/structure/B13907126.png)

![Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate](/img/structure/B13907146.png)
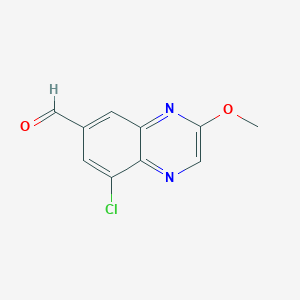

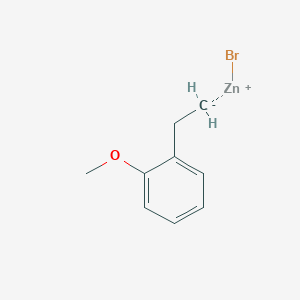
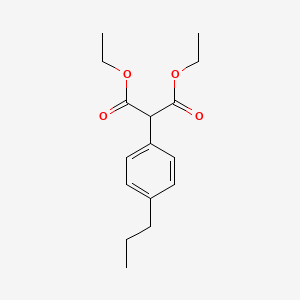
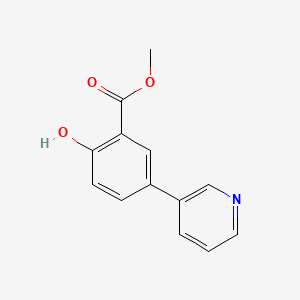
![3-Chloro-5-iodopyrrolo[1,2-b]pyridazine](/img/structure/B13907182.png)
